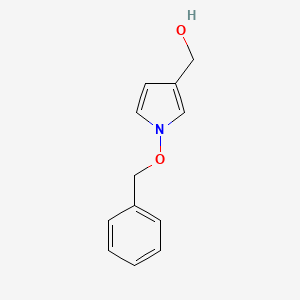

(1-Benzyloxy-1H-pyrrol-3-yl)-methanol

Description

(1-Benzyloxy-1H-pyrrol-3-yl)-methanol is a heterocyclic compound featuring a pyrrole core substituted with a benzyloxy group at the 1-position and a hydroxymethyl group at the 3-position. Its molecular formula is C₁₂H₁₃NO₂, with a molecular weight of 203.24 g/mol. The pyrrole ring’s aromaticity imparts rigidity, while the benzyloxy group contributes to lipophilicity, and the hydroxymethyl group enhances solubility in polar solvents. This compound is likely synthesized via benzylation of a hydroxypyrrole precursor, followed by functionalization at the 3-position. Potential applications include serving as an intermediate in pharmaceuticals or agrochemicals due to its modular reactivity .

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

(1-phenylmethoxypyrrol-3-yl)methanol |

InChI |

InChI=1S/C12H13NO2/c14-9-12-6-7-13(8-12)15-10-11-4-2-1-3-5-11/h1-8,14H,9-10H2 |

InChI Key |

ZYXNGTUKGKRJBM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CON2C=CC(=C2)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Differences

- Aromaticity vs. Saturation: The target compound’s pyrrole ring is aromatic, conferring planar geometry and resonance stabilization. In contrast, 1-benzylpyrrolidin-3-yl-methanol () features a saturated pyrrolidine ring, increasing basicity due to the lone pair on nitrogen .

- Functional Group Reactivity : The benzyloxy group in the target compound may undergo acid-catalyzed cleavage, whereas the benzyl group in ’s compound is more stable. The hydroxymethyl group in both compounds offers sites for further derivatization (e.g., oxidation to carboxylic acids).

- Steric and Electronic Effects : The cyclopropane-containing compound in introduces steric hindrance and strain, altering reactivity compared to the planar pyrrole system .

Research Findings and Limitations

- Key Gaps : Direct data on the target compound’s physical properties (e.g., melting point, solubility) and synthetic protocols are unavailable in the provided evidence. Comparisons rely on structural inferences.

- Diastereomer Challenges : highlights the importance of stereochemical control in cyclopropane systems, a consideration less relevant for the target’s planar structure .

- Commercial Viability : The pyrrolidine analog () is commercially available, suggesting established synthetic routes, whereas the target compound may require optimization for scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.